

# A Comprehensive Technical Guide on 1,3-Dioxolane-2-methanol, 2-phenyl-

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 1,3-Dioxolane-2-methanol, 2-phenyl-

Cat. No.: B3424256

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**1,3-Dioxolane-2-methanol, 2-phenyl-**, a heterocyclic compound with the molecular formula  $C_{10}H_{12}O_3$ , has been a subject of scientific interest due to its versatile chemical properties and potential biological activities. This technical guide provides a comprehensive historical research overview, detailing its physicochemical properties, synthesis, and known biological effects, including its potential as an antioxidant and antimicrobial agent. This document aims to serve as a foundational resource for researchers and professionals in drug development and related scientific fields by presenting quantitative data in structured tables, outlining detailed experimental protocols, and visualizing potential mechanisms of action.

## Introduction

**1,3-Dioxolane-2-methanol, 2-phenyl-**, also known as (2-phenyl-1,3-dioxolan-4-yl)methanol, is an organic compound belonging to the class of benzene and substituted derivatives.<sup>[1]</sup> Its structure features a phenyl group and a hydroxymethyl group attached to a 1,3-dioxolane ring. This unique combination of functional groups imparts a range of chemical reactivity and potential for biological interactions. Historically, research on 1,3-dioxolane derivatives has been extensive, primarily focusing on their use as protecting groups in organic synthesis and their role in polymer chemistry. However, the specific compound **1,3-Dioxolane-2-methanol, 2-**

**phenyl-** has garnered attention for its applications in the flavor and fragrance industry and its emerging biological activities.

## Physicochemical and Toxicological Properties

A summary of the key physicochemical and toxicological properties of **1,3-Dioxolane-2-methanol, 2-phenyl-** is presented in Table 1.

Property	Value	Reference
Molecular Formula	C <sub>10</sub> H <sub>12</sub> O <sub>3</sub>	[2]
Molecular Weight	180.20 g/mol	[1][3]
Appearance	Colorless to pale-yellow liquid	[2]
Odor	Mild almond-like	[2]
Boiling Point	280-310.7 °C at 760 mmHg	[2][3]
Density	1.185 g/mL at 25 °C	[2][3]
Refractive Index	n <sub>20/D</sub> 1.538	[2]
LogP	0.7	[1]
Toxicity (LD50, oral, rat)	3150 mg/kg	[2]

## Synthesis and Characterization

The primary method for the synthesis of **1,3-Dioxolane-2-methanol, 2-phenyl-** involves the acid-catalyzed condensation of benzaldehyde and glycerol.[2]

## Experimental Protocol: Synthesis of 1,3-Dioxolane-2-methanol, 2-phenyl-

Materials:

- Benzaldehyde
- Glycerol

- Phosphoric acid (catalyst)
- Toluene (solvent)
- Sodium bicarbonate solution (for neutralization)
- Anhydrous magnesium sulfate (for drying)
- Rotary evaporator
- Distillation apparatus

#### Procedure:

- A mixture of benzaldehyde (1 equivalent) and glycerol (1.2 equivalents) is dissolved in toluene in a round-bottom flask equipped with a Dean-Stark apparatus.
- A catalytic amount of phosphoric acid is added to the mixture.
- The reaction mixture is heated to reflux, and the water formed during the reaction is azeotropically removed using the Dean-Stark trap.
- The reaction is monitored by thin-layer chromatography (TLC) until the starting materials are consumed.
- Upon completion, the reaction mixture is cooled to room temperature and washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst.
- The organic layer is separated, washed with brine, and dried over anhydrous magnesium sulfate.
- The solvent is removed under reduced pressure using a rotary evaporator.
- The crude product is purified by vacuum distillation to yield **1,3-Dioxolane-2-methanol, 2-phenyl-** as a colorless to pale-yellow liquid.

## Characterization

The structure and purity of the synthesized compound can be confirmed using various spectroscopic techniques:

- $^1\text{H}$  NMR and  $^{13}\text{C}$  NMR: To confirm the chemical structure and identify the different proton and carbon environments.
- FT-IR Spectroscopy: To identify the characteristic functional groups, such as the hydroxyl (-OH) and ether (C-O-C) groups.
- Mass Spectrometry: To determine the molecular weight and fragmentation pattern.

## Biological Activities and Potential Mechanisms of Action

Research has indicated that **1,3-Dioxolane-2-methanol, 2-phenyl-** possesses potential antioxidant and antimicrobial properties.

### Antioxidant Activity

The antioxidant potential of this compound is likely attributed to the phenyl group, which can donate a hydrogen atom to scavenge free radicals.

Materials:

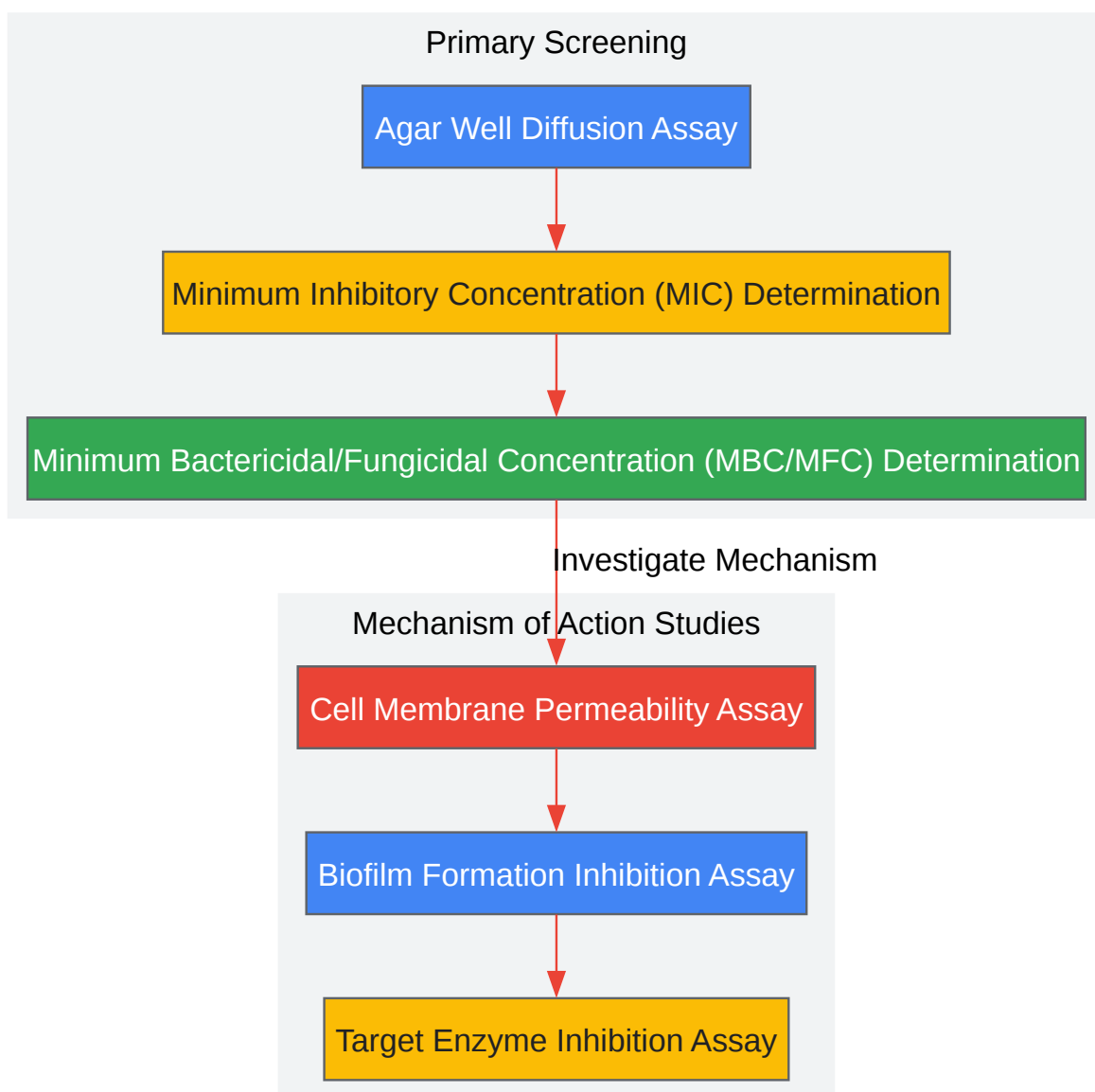
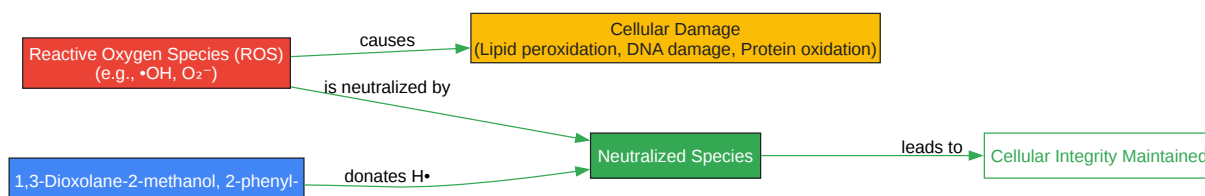
- **1,3-Dioxolane-2-methanol, 2-phenyl-**
- 2,2-diphenyl-1-picrylhydrazyl (DPPH)
- Methanol
- UV-Vis spectrophotometer

Procedure:

- A stock solution of DPPH in methanol is prepared.
- Serial dilutions of **1,3-Dioxolane-2-methanol, 2-phenyl-** in methanol are prepared.

- An aliquot of each dilution is mixed with the DPPH solution.
- The mixture is incubated in the dark at room temperature for 30 minutes.
- The absorbance of the solution is measured at 517 nm using a UV-Vis spectrophotometer.
- The percentage of radical scavenging activity is calculated using the formula: % Inhibition =  $[(A_{\text{control}} - A_{\text{sample}}) / A_{\text{control}}] \times 100$  where  $A_{\text{control}}$  is the absorbance of the DPPH solution without the sample, and  $A_{\text{sample}}$  is the absorbance of the reaction mixture.
- The  $IC_{50}$  value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined from a plot of inhibition percentage against concentration.

The antioxidant activity of **1,3-Dioxolane-2-methanol, 2-phenyl-** is hypothesized to involve the donation of a hydrogen atom from the benzylic position or the hydroxyl group to neutralize reactive oxygen species (ROS), thereby preventing oxidative damage to cellular components.



[Click to download full resolution via product page](#)

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 1,3-Dioxolane-4-methanol, 2-phenyl- | C<sub>10</sub>H<sub>12</sub>O<sub>3</sub> | CID 15572 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-PHENYL-1.3-DIOXOLANE-4-METHANOL | 1708-39-0 [chemicalbook.com]
- 3. bocsci.com [bocsci.com]
- To cite this document: BenchChem. [A Comprehensive Technical Guide on 1,3-Dioxolane-2-methanol, 2-phenyl-]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3424256#1-3-dioxolane-2-methanol-2-phenyl-historical-research-overview]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)